7-Methoxy-3,4-dihydroisoquinoline
Overview
Description
7-Methoxy-3,4-dihydroisoquinoline is a chemical compound belonging to the class of dihydroisoquinolines These compounds are characterized by a partially saturated isoquinoline ring system, which is a structural motif found in many natural alkaloids
Mechanism of Action
Target of Action
7-Methoxy-3,4-dihydroisoquinoline is known to target mitogen-activated protein kinase 10 . This kinase plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.
Mode of Action
For instance, the Co-modulated electronic environment for Ni (II)/Ni (III) redox-looping in CoNi-LDH is the main factor to boost the selectivity of 3,4-dihydroisoquinoline (DHIQ) for the indirect electrooxidation process of THIQ .
Biochemical Pathways
It’s known that the compound can influence the function of mitogen-activated protein kinase 10 , which is involved in various cellular processes
Result of Action
Given its target, it’s likely that the compound influences cellular processes such as proliferation, differentiation, and apoptosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the selectivity of 3,4-dihydroisoquinoline (DHIQ) for the indirect electrooxidation process of THIQ is boosted by the Co-modulated electronic environment for Ni (II)/Ni (III) redox-looping in CoNi-LDH
Biochemical Analysis
Biochemical Properties
7-Methoxy-3,4-dihydroisoquinoline has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported that this compound can be synthesized through the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine with aliphatic nitro compounds in polyphosphoric acid
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound can bind to certain biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-3,4-dihydroisoquinoline can be achieved through several methods. One common approach involves the Bischler-Napieralski reaction, where an N-acyl derivative of β-phenylethylamine is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the dihydroisoquinoline ring . Another method includes the reaction of 4-methoxyphenethyl alcohol with benzonitrile and 2-fluoropyridine in dry dichloroethane (DCE) followed by treatment with trifluoromethanesulfonic anhydride (Tf2O) at low temperatures .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinoline derivatives.
Reduction: The compound can be reduced to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the substituent introduced.
Scientific Research Applications
7-Methoxy-3,4-dihydroisoquinoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 6,7-Dimethoxy-3,4-dihydroisoquinoline
- 7-Ethoxy-3,4-dihydroisoquinoline
- 7-Methoxy-1,2,3,4-tetrahydroisoquinoline
Comparison: 7-Methoxy-3,4-dihydroisoquinoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 6,7-dimethoxy-3,4-dihydroisoquinoline, the single methoxy group at the 7th position provides different steric and electronic effects, leading to distinct reaction pathways and applications .
Properties
IUPAC Name |
7-methoxy-3,4-dihydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-12-10-3-2-8-4-5-11-7-9(8)6-10/h2-3,6-7H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZQPQPMHASUHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCN=C2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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